molecular formula C2H5NO3 B154113 N-Hydroxyglycine CAS No. 3545-78-6

N-Hydroxyglycine

Cat. No. B154113
CAS RN: 3545-78-6
M. Wt: 91.07 g/mol
InChI Key: NPWGWQRXHVJJRD-UHFFFAOYSA-N
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Description

N-Hydroxyglycine is not directly mentioned in the provided papers, but related compounds and analogues are discussed, which can provide insights into the properties and reactivity of N-Hydroxyglycine. For instance, N-Oxaloglycine is an analogue of alpha-ketoglutarate and is a competitive inhibitor of prolyl 4-hydroxylase, suggesting that N-Hydroxyglycine could potentially show similar inhibitory properties due to structural similarities .

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how N-Hydroxyglycine might be synthesized. For example, the synthesis of α-hydroxyglycine peptides is achieved through enzymatic resolution and subsequent chemical reactions, indicating that a similar approach could be applied to N-Hydroxyglycine . Additionally, the synthesis of fluorescent amino acids like L-(7-hydroxycoumarin-4-yl)ethylglycine involves multi-step organic synthesis, which could be adapted for the synthesis of N-Hydroxyglycine .

Molecular Structure Analysis

While the molecular structure of N-Hydroxyglycine is not directly discussed, the structure-activity relationships of oxalo derivatives, including N-Oxaloglycine, suggest that the presence of substituents on the glycine moiety can significantly affect the activity and binding of these compounds . This implies that the hydroxy group in N-Hydroxyglycine could play a crucial role in its molecular interactions and properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to N-Hydroxyglycine can be inferred from the studies provided. For instance, α-phosphanyl amino acids exhibit reactivity such as decarboxylation, hydrolysis, and oxidation, which could be relevant to the reactivity of N-Hydroxyglycine . Moreover, the synthesis of fluorescent amino acids involves reactions like alkylation, suggesting that N-Hydroxyglycine could also participate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Hydroxyglycine can be speculated based on the properties of related compounds. For example, the photophysical properties of (p-hydroxy)phenylglycine and its derivatives provide insights into how the hydroxy group can influence fluorescence and other properties . This information could be extrapolated to predict the behavior of N-Hydroxyglycine under similar conditions.

Scientific Research Applications

Enzyme Interaction and Inhibition

N-Hydroxyglycine has been studied for its effects on enzymes, particularly laccases. Research shows that N-Hydroxyglycine may interfere with enzyme assays for laccase, a copper-containing enzyme, by decolorizing substrates oxidized by laccase, which could be misinterpreted as inhibition of laccase activity (Zhang, Kjonaas, & Flurkey, 1999). Additionally, a study on a novel laccase inhibitor produced by Penicillium citrinum YH-31 identified N-Hydroxyglycine as a potential inhibitor (Murao et al., 1992).

Biochemical Processes

N-Hydroxyglycine is involved in biochemical processes like peptide amidation, essential for the biological activity of many hormones and neurotransmitters. The amide group at their carboxyl terminus is formed by hydroxylation of an additional glycine residue in the biosynthetic precursor (Bradbury & Smyth, 1991). Moreover, studies on prolyl 4-hydroxylase, an enzyme responsible for the hydroxylation of proline residues in proteins, have shown that N-Hydroxyglycine analogs can act as competitive inhibitors, affecting the enzyme's activity (Cunliffe, Franklin, Hales, & Hill, 1992).

Electrophoretic Applications

Research has also explored the use of N-Hydroxyglycine derivatives in electrophoretic applications. Tricine, a derivative of N-Hydroxyglycine, has been used as a running buffer for the separation of metallothionein isoforms in capillary zone electrophoresis, demonstrating its utility in bioanalytical methods (Virtanen & Bordin, 1999).

Synthesis of α-Amino Acids

N-Hydroxyglycine is used in the synthesis of α-amino acids, as demonstrated in a study where hydroxyglycine reacted with allylboronates to produce unprotected α-amino acids with high stereoselectivity (Sugiura, Mori, Hirano, & Kobayashi, 2005).

Peptide Amidation Enzymes

Studies on peptide amidation enzymes have shed light on the role of N-Hydroxyglycine in the biosynthesis of bioactive peptides. These enzymes use glycine-extended intermediates that are transformed into active amidated hormones through oxidative cleavage of the glycine N-Cα bond, a process in which N-Hydroxyglycine intermediates are involved (Prigge, Mains, Eipper, & Amzel, 2000).

Biochemical Synthesis and Analysis

Research has been conducted on the synthesis of optically pure α-hydroxyglycine peptides and their enzymatic resolution, further highlighting the chemical and biochemical importance of N-Hydroxyglycine and its derivatives (Bogenstatter & Steglich, 1997).

Physiological Processes

N-Hydroxyglycine is implicated in various physiological processes, such as the amidation of neuropeptides and peptide hormones, essential for the functioning of the nervous and endocrine systems. This includes the conversion of glycine-extended peptides to amidated products, a vital step for the biological activity of many signaling molecules (Yin et al., 2011).

Future Directions

While specific future directions for N-Hydroxyglycine are not mentioned in the search results, there is a general trend towards the development of controlled drug delivery systems, including nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .

properties

IUPAC Name

2-(hydroxyamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWGWQRXHVJJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188959
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyglycine

CAS RN

3545-78-6
Record name N-Hydroxyglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxyamino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(HYDROXYAMINO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
J Zhang, R Kjonaas, WH Flurkey - Phytochemistry, 1999 - Elsevier
… At μM concentrations, N-hydroxyglycine decolorized solutions of substrates … if N-hydroxyglycine was added to assays for laccase that monitored colored products. N-hydroxyglycine also …
Number of citations: 10 www.sciencedirect.com
S Murao, Y Hinode, E Matsumura, A Numata… - Bioscience …, 1992 - jstage.jst.go.jp
A Novel Laccase Inhibitor, N-Hydroxyglycine, Produced by Penicillium citrinum YH-31 … A Novel Laccase Inhibitor, N-Hydroxyglycine, Produced by Penicillium citrinum YH-31 …
Number of citations: 36 www.jstage.jst.go.jp
S Wattanasin, BR Boettcher, T Scallen - Bioorganic & Medicinal Chemistry …, 1997 - Elsevier
… The results indicate that the nonphosphorus-containing N-hydroxyglycine is a novel replacement for the diphosphate group. Further optimization of 3 has led to 12, a new and potent …
Number of citations: 5 www.sciencedirect.com
P Merino, E Castillo, S Franco, FL Merchan… - The Journal of Organic …, 1998 - cir.nii.ac.jp
Enantiodivergent Approach to d- and l-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-d- glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent | CiNii …
Number of citations: 57 cir.nii.ac.jp
NR Arezki, AC Williams, AJA Cobb… - International Journal of …, 2017 - Wiley Online Library
… and α-hydroxyglycine; coupled with quantum mechanics molecular modelling, between 8 and 12 molecules of water could associate with each molecule of either N-hydroxyglycine, N-…
Number of citations: 29 onlinelibrary.wiley.com
M Hattori, H Konishi, Y Tamura, K Konno… - Journal of Insect …, 2005 - Elsevier
… by N-hydroxyglycine, a specific inhibitor of laccase. However, the dopamine-oxidizing activity was not inhibited by N-hydroxyglycine, while it was inhibited by phenylthiourea (PTU). …
Number of citations: 97 www.sciencedirect.com
AW Bunch, CJ Knowles - Microbiology, 1982 - microbiologyresearch.org
… and Nhydroxyglycine, potential intermediates in the conversion of glycine to cyanide, were tested as substrates for cyanogenesis, but were inactive. However, N-hydroxyglycine was a …
Number of citations: 21 www.microbiologyresearch.org
Y Kim, Y In, T Ishida, H Onaka, Y Igarashi - Organic letters, 2013 - ACS Publications
… ]-N-hydroxyglycine which was prepared by the treatment of [1- 13 C]bromoacetic acid with N-hydroxylamine in methanol. (11) C-29 was again enriched by [1- 13 C]-N-hydroxyglycine at …
Number of citations: 25 pubs.acs.org
AJ Cooper, OW Griffith - Journal of Biological Chemistry, 1979 - researchgate.net
… with an excess of N-hydroxyglycine appears to be identical to that formed nonenzymatically … and N-hydroxyglycine. After enzymatic inhibition was complete, excess N-hydroxyglycine …
Number of citations: 36 www.researchgate.net
EGE Jahngen, EF Rossomando - Archives of Biochemistry and Biophysics, 1984 - Elsevier
… Additional studies probing the relationship between this activity and development used the drug hadacidin (Nformyl-N-hydroxyglycine) (7) because it had been shown that this …
Number of citations: 20 www.sciencedirect.com

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